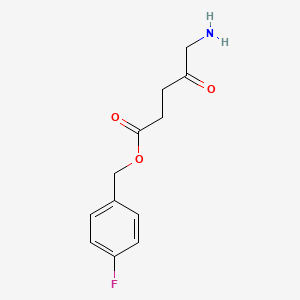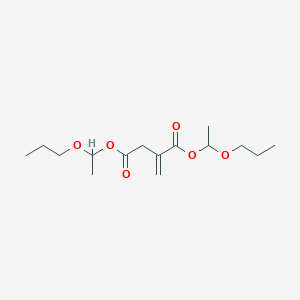
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate is a chemical compound with a complex structure that includes an acetamido group, a dihydroxypropoxy group, and an oxobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the reaction of an appropriate acetamido precursor with a dihydroxypropoxy reagent under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutanoate group can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropoxy group can yield ketones, while reduction of the oxobutanoate group can produce alcohols.
Scientific Research Applications
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate include:
- (2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one
- Various pyrrolidinyl urea, thiourea, guanidine, and cyanoguanidine compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are desired.
Properties
CAS No. |
388587-59-5 |
|---|---|
Molecular Formula |
C9H14NO7- |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-(2,3-dihydroxypropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C9H15NO7/c1-5(12)10-7(2-8(14)15)9(16)17-4-6(13)3-11/h6-7,11,13H,2-4H2,1H3,(H,10,12)(H,14,15)/p-1/t6?,7-/m0/s1 |
InChI Key |
ACBUPMQFLDVJFH-MLWJPKLSSA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC(CO)O |
Canonical SMILES |
CC(=O)NC(CC(=O)[O-])C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
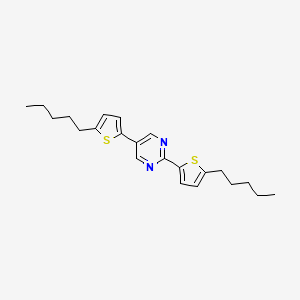
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
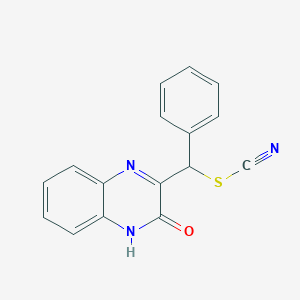
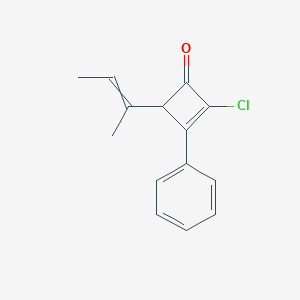
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
